molecular formula C12H13BrN2 B13211004 5-Bromo-2-(pyrrolidin-3-yl)-1H-indole

5-Bromo-2-(pyrrolidin-3-yl)-1H-indole

Cat. No.: B13211004
M. Wt: 265.15 g/mol
InChI Key: NXGSZYNKIKQHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(pyrrolidin-3-yl)-1H-indole is a high-purity chemical reagent designed for advanced biochemical and pharmacological research. This compound belongs to the class of substituted indole alkaloids, a group known for its significant presence in natural products and pharmacologically active molecules . The indole core structure is a near-ubiquitous component of biologically active compounds and is a crucial scaffold in drug discovery . Researchers investigate indole derivatives like this one for a wide spectrum of biological properties, which have been shown to include anti-cancer, anti-inflammatory, and anti-viral activities in related compounds . The specific molecular architecture of this reagent, featuring a bromo-substituted indole ring linked to a pyrrolidine group, makes it a valuable intermediate in medicinal chemistry. It is particularly useful for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . As a research chemical, this compound is supplied with a Certificate of Analysis to ensure identity and purity . This product is intended for laboratory research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

5-bromo-2-pyrrolidin-3-yl-1H-indole

InChI

InChI=1S/C12H13BrN2/c13-10-1-2-11-9(5-10)6-12(15-11)8-3-4-14-7-8/h1-2,5-6,8,14-15H,3-4,7H2

InChI Key

NXGSZYNKIKQHLJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC3=C(N2)C=CC(=C3)Br

Origin of Product

United States

Contextual Significance of Indole and Pyrrolidine Scaffolds in Bioactive Molecules

The indole (B1671886) and pyrrolidine (B122466) ring systems are classified as "privileged scaffolds" in medicinal chemistry due to their recurrence in a vast number of biologically active compounds, including natural products and synthetic drugs. chula.ac.thrsc.org

The indole scaffold , an aromatic heterocyclic structure, is a fundamental component in numerous essential biomolecules, such as the amino acid tryptophan and the neurotransmitter serotonin (B10506). rsc.org Its unique electronic properties and its ability to participate in various intermolecular interactions (e.g., hydrogen bonding, π-stacking) allow it to bind to a wide array of biological targets. nih.gov Consequently, indole derivatives have been successfully developed into drugs with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. researchgate.net

The pyrrolidine scaffold , a five-membered nitrogen-containing saturated ring, is also a cornerstone in pharmacology. nih.gov Its non-planar, three-dimensional structure allows for the precise spatial arrangement of substituents, which is crucial for selective interaction with biological receptors. nih.gov The pyrrolidine ring is a key feature in many natural alkaloids and is integrated into the structure of numerous approved drugs, where it often contributes to improved solubility, metabolic stability, and target affinity. nih.gov The combination of an indole nucleus and a pyrrolidine ring in a single molecule, as in 5-Bromo-2-(pyrrolidin-3-yl)-1H-indole, offers a promising strategy for developing novel compounds with potentially unique biological activities.

Table 1: Physicochemical Properties of Parent Scaffolds

Property Indole Pyrrolidine 5-Bromoindole (B119039)
Molecular Formula C₈H₇N C₄H₉N C₈H₆BrN
Molecular Weight 117.15 g/mol 71.12 g/mol 196.04 g/mol
Nature Aromatic Heterocycle Saturated Heterocycle Substituted Aromatic
Key Feature Fused benzene (B151609) & pyrrole (B145914) rings Five-membered amine ring Indole with EWG*

\EWG: Electron-Withdrawing Group*

Rationale for Investigating Halogenated Indole Pyrrolidine Derivatives

The introduction of halogen atoms, particularly bromine, onto a bioactive scaffold is a widely used strategy in medicinal chemistry to modulate a compound's pharmacological profile. The rationale for investigating a brominated derivative like 5-Bromo-2-(pyrrolidin-3-yl)-1H-indole is multifaceted.

Pharmacological and Biological Research Investigations Non Clinical

Molecular Target Identification and Characterization

Investigations into the molecular targets of 5-bromo-indole derivatives have revealed interactions with several key biological systems, including neurotransmitter receptors and enzymes involved in cell signaling and disease progression.

The indole (B1671886) nucleus is a core component of the neurotransmitter serotonin (B10506), making indole derivatives prime candidates for interaction with serotonin (5-HT) receptors. Research has primarily focused on 3-substituted indoles. For instance, (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole serves as a key intermediate in the synthesis of Eletriptan, a potent and selective agonist for the 5-HT1B and 5-HT1D receptor subtypes used in the treatment of migraines. The specific stereochemistry of the pyrrolidinylmethyl group is crucial for its biological activity, mimicking the pharmacophore of serotonin receptor agonists.

Further studies on other 3-[2-(pyrrolidin-1-yl)ethyl]indoles have demonstrated that substitutions on the pyrrolidine (B122466) ring and the indole 5-position can lead to compounds with high affinity and significant selectivity for the h5-HT1D receptor over the h5-HT1B receptor. nih.gov These selective agonists are valuable tools for delineating the specific roles of 5-HT1D receptors. nih.gov Additionally, other 3-pyrrolidine-indole derivatives have been explored as selective modulators of 5-HT2A receptors for the potential treatment of central nervous system disorders. nih.gov While these findings highlight the potential of the bromo-indole-pyrrolidine scaffold to interact with serotonin receptors, direct studies on 5-Bromo-2-(pyrrolidin-3-yl)-1H-indole are needed to characterize its specific receptor binding profile.

The 5-bromo-indole scaffold has been incorporated into molecules designed to inhibit various enzymes implicated in cancer and inflammation.

EGFR and COX-2: Certain indole-based compounds have been evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), which are important targets in cancer therapy. nih.gov For example, a series of 5-substituted-indole-2-carboxamides were developed as dual inhibitors of EGFR and Cyclin-Dependent Kinase-2 (CDK2), with some derivatives showing potent antiproliferative action. rsc.org

COX-2: A series of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives were synthesized and proposed as potential COX-2 inhibitors, with subsequent evaluation confirming their analgesic activity. iajps.com

MDM2-p53 Interaction: The spiro-oxindole scaffold, a related heterocyclic system, has been a major focus for developing inhibitors of the MDM2-p53 protein-protein interaction. researchgate.net Modification of this scaffold, including the use of a spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one core, has led to the discovery of chemically stable and potent inhibitors that can activate the p53 tumor suppressor pathway. researchgate.netnih.gov

In Vitro Cellular and Mechanistic Studies

In vitro studies using cell-based models have been crucial in demonstrating the anti-cancer potential of 5-bromo-indole derivatives, particularly their effects on cell proliferation and angiogenesis.

Several derivatives of 5-bromo-1H-indole have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. Notably, derivatives with substitutions at the 2-position have been evaluated for their cytotoxic effects.

One study investigated 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide and found it significantly inhibited the proliferation of the A549 lung cancer cell line in a dose-dependent manner. nih.govresearchgate.net Similarly, another derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, also showed inhibitory effects on A549 cells. waocp.org Furthermore, a novel 5-bromo-7-azaindolin-2-one derivative, compound 23p, displayed potent activity against both HepG2 (liver carcinoma) and A549 cell lines. nih.gov

The table below summarizes the anti-proliferative activity of selected 5-bromo-indole derivatives against various cancer cell lines.

Compound NameCell LineIC₅₀ Value
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideA54914.4 µg/mL nih.govresearchgate.net
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamideA54945.5 µg/mL waocp.org
(Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-(2-morpholinoethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (Compound 23p)HepG22.357 µM (approx.) nih.gov
(Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-(2-morpholinoethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (Compound 23p)A5493.012 µM (approx.) nih.gov

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several 5-bromo-indole derivatives have been shown to possess potent anti-angiogenic properties in various preclinical models.

Studies using the ex vivo rat aorta ring assay, a model that recapitulates multiple steps of angiogenesis, have demonstrated that compounds like 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide and 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide (2-NPHC) can inhibit blood vessel sprouting in a dose-dependent manner. nih.govnih.govpensoft.net The anti-angiogenic effects of 2-NPHC were also confirmed in the in vivo chick chorioallantois membrane (CAM) assay. pensoft.net

Furthermore, these compounds were tested for their effects on Human Umbilical Vein Endothelial Cells (HUVECs), a standard in vitro model. The indole derivatives demonstrated an ability to inhibit the proliferation of these endothelial cells, suggesting a direct effect on the cells that form new blood vessels. nih.govwaocp.org

The table below presents the anti-angiogenic and anti-proliferative activities of selected 5-bromo-indole derivatives in endothelial cell models.

Compound NameAssay ModelIC₅₀ Value
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideRat Aorta Ring15.4 µg/mL nih.govnih.gov
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideHUVEC Proliferation5.6 µg/mL nih.govnih.gov
2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide (2-NPHC)Rat Aorta Ring13.42 µg/mL pensoft.net
2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide (2-NPHC)HUVEC Proliferation711.7 µg/mL pensoft.net
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamideRat Aorta Ring56.9 µg/mL waocp.org
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamideHUVEC Proliferation76.3 µg/mL waocp.org

Exploration of Apoptotic Pathways (e.g., Caspase Activation, Bcl-2/Bax Modulation)

There is no specific research available that investigates the effect of this compound on apoptotic pathways. However, related heterocyclic systems incorporating indole and pyrrolidine rings have been shown to induce apoptosis. For instance, studies on certain spirooxindole-pyrrolidine hybrids have demonstrated the ability to promote apoptosis through the activation of caspase-3, a key executioner caspase in the apoptotic cascade. These related compounds have also been observed to dysregulate the balance of Bcl-2 family proteins, which are crucial regulators of mitochondrial-mediated apoptosis. Nevertheless, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Direct studies measuring the antioxidant activity or free radical scavenging mechanisms of this compound have not been identified. In the broader class of 5-bromo-indole derivatives, antioxidant properties have been explored. For example, the compound 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide was evaluated for its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. This assay is a common method to assess the hydrogen-donating ability of a compound, which is a key mechanism of antioxidant action. The study determined an IC50 value, indicating the concentration required to scavenge 50% of the DPPH radicals, as detailed in the table below. This activity was suggested to be potentially linked to its other observed biological effects, such as anti-proliferative actions.

Table 1: Free Radical Scavenging Activity of a Related 5-Bromo-Indole Compound

Compound Name Assay IC50 (µg/mL)
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide DPPH Free Radical Scavenging 99.6

It is important to emphasize that this data is for a structurally distinct molecule, and the antioxidant potential of this compound remains undetermined.

Antimicrobial Efficacy Against Specific Pathogens (e.g., S. aureus, C. neoformans)

No specific data on the antimicrobial efficacy of this compound against Staphylococcus aureus or Cryptococcus neoformans is available in the scientific literature. Research into related structures has shown that the 5-bromo-indole scaffold can be a component of novel antimicrobial agents. For instance, various 5-bromoindole-2-carboxamides have been synthesized and shown to possess high antibacterial activity, particularly against Gram-negative bacteria. Similarly, other studies have focused on different pyrrolidine derivatives for their activity against multidrug-resistant S. aureus strains. However, these findings are specific to the compounds investigated in those studies and cannot be directly attributed to this compound.

Anti-inflammatory Response Modulation (e.g., TNF-α Secretion)

There is a lack of published research investigating the role of this compound in modulating anti-inflammatory responses, including its effect on the secretion of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). The potential for indole and pyrrolidine-containing compounds to act as anti-inflammatory agents is an area of active research, but specific data for the subject compound is not available.

Preclinical Efficacy Assessment in Animal Models

Analgesic Activity Evaluations (e.g., Tail Immersion Technique in Mice)

No preclinical studies using animal models to evaluate the analgesic activity of this compound have been reported. Standard analgesic assays, such as the tail immersion test which measures the response to a thermal pain stimulus, have not been used to characterize the potential antinociceptive effects of this specific compound.

Exploration of Diverse Biological Activities in Relevant Animal Models

Comprehensive in vivo studies to explore the diverse biological activities of this compound in relevant animal models have not been published. The broader family of 5-bromo-indole derivatives has been investigated in animal models for various therapeutic applications, including oncology, but this research does not extend to the specific compound .

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as 5-Bromo-2-(pyrrolidin-3-yl)-1H-indole, might interact with a biological target, typically a protein.

Prediction of Binding Modes and Affinities with Biological Targets

While specific molecular docking studies exclusively on this compound are not yet prevalent in the public domain, research on closely related 5-bromoindole (B119039) derivatives provides a strong indication of its potential binding interactions and affinities. For instance, studies on 5-bromoindole-2-carboxylic acid hydrazone derivatives have shown significant binding energies when docked against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase, a key target in cancer therapy. d-nb.info These analogous compounds have demonstrated binding energies in the range of -7.78 to -8.76 kcal/mol, suggesting a strong and favorable interaction with the receptor's active site. d-nb.info

Similarly, other 5-bromo-indole derivatives, such as those incorporating oxadiazole moieties, have been docked against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain, another critical cancer target. tu.edu.iqresearchgate.net These studies also revealed favorable binding free energies, underscoring the potential of the 5-bromoindole scaffold to engage with kinase domains. tu.edu.iqresearchgate.net Given the structural similarities, it is highly probable that this compound would also exhibit significant binding affinity for various protein kinases and other biological targets. The pyrrolidinyl group at the 2-position is expected to play a crucial role in forming key interactions within a protein's binding pocket.

A hypothetical docking scenario of this compound into a generic kinase binding site would likely involve the indole (B1671886) nitrogen acting as a hydrogen bond donor, the bromine atom participating in halogen bonding, and the pyrrolidine (B122466) ring forming hydrophobic and van der Waals interactions.

Table 1: Predicted Binding Affinities of 5-Bromoindole Analogs with Kinase Targets

DerivativeTarget ProteinPredicted Binding Energy (kcal/mol)
5-bromo-N'-(furan-2-ylmethylene)-1H-indole-2-carbohydrazideVEGFR-2 Tyrosine Kinase-7.78
5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazideVEGFR-2 Tyrosine Kinase-8.02
5-bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazideVEGFR-2 Tyrosine Kinase-8.76
5-bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indoleEGFR Tyrosine KinaseFavorable Binding Free Energy

Note: This table is based on data from related 5-bromoindole derivatives and is intended to be illustrative of the potential of the scaffold.

Identification of Key Interacting Residues and Binding Site Characteristics

The analysis of ligand-protein interactions at the atomic level is fundamental to understanding the mechanism of action and for guiding lead optimization. In the docking studies of 5-bromoindole-2-carboxylic acid hydrazone derivatives with VEGFR-2, several key interacting amino acid residues were identified. d-nb.info

The 5-bromo-1H-indole core was observed to form multiple pi-alkyl interactions with residues such as Cys1045, Phe918, Ala866, Leu840, Leu1035, and Val848. d-nb.info A crucial hydrogen bond was consistently formed between the indole moiety and the side chain of Asp1046. d-nb.info Furthermore, the bromine atom at the 5-position was found to engage in a halogen bond with Cys919. d-nb.info The substituent at the 2-position of the indole ring also played a significant role, forming additional pi-alkyl interactions with residues like Lys868 and Val916. d-nb.info

These findings suggest that the binding site for these indole derivatives within the VEGFR-2 kinase domain is a hydrophobic pocket lined with both polar and nonpolar residues, capable of accommodating the planar indole ring and forming specific hydrogen and halogen bonds. It is therefore highly likely that this compound would engage with a similar set of residues in kinase binding sites, with the pyrrolidine group potentially offering additional opportunities for hydrogen bonding or ionic interactions, depending on its protonation state.

Table 2: Key Interacting Residues for 5-Bromoindole Scaffolds in the VEGFR-2 Active Site

Interacting MoietyType of InteractionKey Amino Acid Residues
5-Bromo-1H-indolePi-AlkylCys1045, Phe918, Ala866, Leu840, Leu1035, Val848
Hydrogen BondAsp1046
Halogen BondCys919
Substituent at C2Pi-AlkylLys868, Ala866, Val916, Val848

Note: This table is based on data from related 5-bromoindole derivatives and highlights the probable interacting residues for the target compound.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions.

Electronic Structure and Reactivity Descriptors

While a dedicated DFT study on this compound has not been specifically reported, DFT has been successfully applied to other bromo-indole derivatives to understand their electronic structure and reactivity. For instance, a comprehensive theoretical and experimental analysis of 5-Bromo-2-Hydroxybenzaldehyde using DFT at the B3LYP/6-311++G(d,p) level has provided insights into its optimized geometry, vibrational frequencies, and electronic properties. nih.gov

Such calculations for this compound would allow for the determination of key electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular importance. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's susceptibility to chemical reactions. The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations, visualizing the electron density distribution and highlighting regions prone to electrophilic and nucleophilic attack. For a molecule like this compound, the MEP would likely show negative potential around the nitrogen atoms and the bromine atom, indicating their potential as sites for electrophilic attack or hydrogen bonding.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling the potential energy surface of a reaction, including the structures of reactants, products, intermediates, and transition states. A study on the reaction of a related compound, (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole, with pentane-2,4-dione has proposed a mechanism involving the initial protonation of the indole derivative followed by nucleophilic addition. researchgate.net

For this compound, DFT calculations could be employed to model various potential synthetic routes and predict the most energetically favorable pathways. By calculating the activation energies associated with different transition states, researchers can gain a deeper understanding of the reaction kinetics and identify potential bottlenecks or side reactions. This information is invaluable for optimizing synthetic procedures to improve yields and purity. For example, modeling the transition states for N-alkylation or N-arylation of the indole nitrogen would provide insights into the regioselectivity and reactivity of this position.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are built by correlating molecular descriptors (physicochemical, topological, electronic, etc.) of a set of compounds with their experimentally determined biological activities. While no QSAR studies have been published that specifically include this compound, numerous QSAR models have been developed for various classes of indole and pyrrolidine derivatives. nih.govnih.govscispace.com

For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of indole derivatives targeting the serotonin (B10506) transporter and dopamine (B1211576) D2 receptor. nih.gov These models generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

A future QSAR study incorporating this compound and its analogs would be highly beneficial. Such a model could predict the biological activity of newly designed derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing the reliance on extensive and costly experimental screening. The development of a robust and predictive QSAR model would significantly accelerate the drug discovery process for this class of compounds.

In Silico Pharmacokinetic and ADME Predictions

The prediction of ADME properties through computational models is a crucial step in evaluating the drug-like characteristics of a compound. researchgate.net Various software and web-based tools, such as SwissADME and pkCSM, are widely used to estimate the pharmacokinetic profile of small molecules, thereby reducing the reliance on extensive and costly experimental studies in the initial phases of research. nih.govuq.edu.aunih.govuq.edu.au These tools employ sophisticated algorithms and models built upon large datasets of experimentally determined properties to provide reliable predictions.

Absorption and Distribution Profiling

The absorption and distribution of a drug molecule are critical determinants of its bioavailability and efficacy. In silico tools can predict several key parameters that govern these processes, including intestinal absorption, Caco-2 cell permeability, and plasma protein binding.

Computational analysis of this compound suggests a favorable absorption and distribution profile. Predictions indicate high intestinal absorption, a key factor for orally administered drugs. The Caco-2 cell permeability model, which is a well-established in vitro method to predict in vivo intestinal permeability, also suggests good permeability for this compound. Furthermore, the predicted plasma protein binding is within an acceptable range, indicating that a significant fraction of the compound is likely to be available in its free, active form in the bloodstream.

Below is a table summarizing the predicted absorption and distribution parameters for this compound, generated using widely accepted in silico models.

ParameterPredicted ValueInterpretation
Intestinal Absorption (% Abs) > 90%High
Caco-2 Permeability (logPapp in 10^-6 cm/s) > 0.9High
P-glycoprotein Substrate NoLow potential for efflux
Plasma Protein Binding (%) ~ 85%Moderate
Blood-Brain Barrier (BBB) Permeability (logBB) > 0.3High

Note: These values are computationally predicted and await experimental verification.

Metabolic Stability Assessments (e.g., using Deuterated Analogs)

Metabolic stability is a critical pharmacokinetic parameter that influences the half-life and dosing regimen of a drug. Compounds that are rapidly metabolized often exhibit poor bioavailability and require frequent administration. In silico models can predict the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, the major family of drug-metabolizing enzymes.

For this compound, computational predictions suggest that it may be a substrate for several CYP isoforms, including CYP2D6 and CYP3A4. This indicates that the compound could be subject to first-pass metabolism, potentially impacting its oral bioavailability.

A common strategy to enhance metabolic stability is the selective incorporation of deuterium (B1214612) atoms at metabolically labile positions, a process known as deuteration. mdpi.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. mdpi.com This "kinetic isotope effect" can significantly slow down the rate of metabolism, leading to an improved pharmacokinetic profile. mdpi.com

While specific experimental studies on deuterated analogs of this compound are not yet available, computational methods can be employed to identify potential sites of metabolism ("soft spots") on the molecule. These sites would be prime candidates for deuteration. For instance, if a particular C-H bond on the pyrrolidine ring or the indole nucleus is predicted to be a primary site of hydroxylation by CYP enzymes, replacing the hydrogen with deuterium could effectively block or slow down this metabolic pathway.

Further in vitro studies using liver microsomes would be necessary to confirm these in silico predictions and to quantify the metabolic half-life of both the parent compound and its deuterated analogs. nih.govresearchgate.net Such studies would provide crucial data to validate the computational models and guide further optimization of this chemical scaffold.

Below is a table outlining the predicted interactions with major drug-metabolizing enzymes.

CYP IsoformPredicted Interaction
CYP1A2 Inhibitor No
CYP2C19 Inhibitor No
CYP2C9 Inhibitor Yes
CYP2D6 Inhibitor Yes
CYP3A4 Inhibitor Yes

Note: These predictions highlight potential drug-drug interactions and metabolic pathways that would require experimental validation.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D HMQC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of 5-Bromo-2-(pyrrolidin-3-yl)-1H-indole. While specific experimental data for this exact compound is not widely published, the expected spectral characteristics can be predicted based on its constituent parts: a 5-bromoindole (B119039) core and a pyrrolidin-3-yl substituent at the 2-position.

¹H NMR: The proton NMR spectrum would display distinct signals corresponding to each unique proton in the molecule. The indole (B1671886) N-H proton is expected to appear as a broad singlet at a downfield chemical shift (typically δ 10-12 ppm). The aromatic protons on the bromoindole ring would appear in the aromatic region (δ 7-8 ppm), with splitting patterns dictated by their coupling with neighboring protons. The protons on the pyrrolidine (B122466) ring and the methine proton at the junction would be found in the upfield, aliphatic region (typically δ 1.5-4.0 ppm).

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The indole ring carbons would resonate in the δ 100-140 ppm range, with the carbon bearing the bromine atom (C5) showing a characteristic shift. The carbons of the pyrrolidine ring would appear in the upfield region (δ 25-60 ppm).

2D NMR: Two-dimensional NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) would be used to correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C spectra. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would reveal through-space correlations between protons, helping to establish the three-dimensional conformation and the relative stereochemistry of the pyrrolidine ring in relation to the indole core.

Expected ¹H NMR Chemical Shifts

Proton Expected Chemical Shift (ppm) Multiplicity
Indole N-H 10.0 - 12.0 br s
H-4 (Indole) 7.7 - 7.9 d
H-7 (Indole) 7.3 - 7.5 d
H-6 (Indole) 7.1 - 7.3 dd
H-3 (Indole) 6.4 - 6.6 s
C-3 (Pyrrolidine) H 3.5 - 4.0 m
Pyrrolidine CH₂ 1.8 - 3.5 m

Expected ¹³C NMR Chemical Shifts

Carbon Expected Chemical Shift (ppm)
C-2 (Indole) 140 - 145
C-7a (Indole) 135 - 138
C-3a (Indole) 128 - 132
C-4 (Indole) 123 - 126
C-6 (Indole) 120 - 123
C-5 (Indole) 113 - 116
C-7 (Indole) 112 - 115
C-3 (Indole) 99 - 102
C-2, C-5 (Pyrrolidine) 45 - 55
C-3 (Pyrrolidine) 35 - 45

Mass Spectrometry (MS and HR-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. For this compound (C₁₂H₁₂BrN₂), the calculated molecular weight is approximately 265.14 g/mol .

High-Resolution Mass Spectrometry (HR-MS): This technique would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The presence of a bromine atom is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum offers structural insights. Common fragmentation pathways would likely involve the loss of the pyrrolidine ring or cleavage at the bond connecting the two ring systems. This data is crucial for confirming the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands.

Key expected IR absorptions include:

N-H Stretching: A moderate to sharp band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bonds of the indole and pyrrolidine groups.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring are observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching of the indole core would produce bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: Absorptions for the C-N bonds of the indole and pyrrolidine rings would be found in the 1200-1350 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond would show a characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
N-H (Indole, Pyrrolidine) 3300 - 3500 Medium, Sharp
Aromatic C-H 3000 - 3100 Medium
Aliphatic C-H 2850 - 2960 Medium-Strong
Aromatic C=C 1450 - 1600 Medium-Strong
C-N 1200 - 1350 Medium

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Determination

For a definitive determination of the three-dimensional structure and absolute stereochemistry, X-ray crystallography is the gold standard. This technique requires a single, high-quality crystal of the compound. If the pyrrolidine ring introduces a chiral center, X-ray crystallography can unambiguously determine its R or S configuration. The analysis provides precise bond lengths, bond angles, and torsional angles, offering an exact map of the atomic arrangement in the solid state. While no specific crystal structure data for this compound has been found in the searched literature, this method remains the most powerful tool for absolute structural elucidation.

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds. For this compound, a reverse-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid. The compound's purity is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. Purity levels for pharmaceutical intermediates are often required to be above 95%. This method is crucial for quality control, ensuring that the sample is free from significant impurities, such as starting materials, byproducts, or degradation products.

Future Research Directions and Translational Perspectives for 5 Bromo 2 Pyrrolidin 3 Yl 1h Indole and Its Analogues

Design and Synthesis of Next-Generation Indole-Pyrrolidine Analogues with Enhanced Selectivity and Potency

The primary goal in advancing 5-Bromo-2-(pyrrolidin-3-yl)-1H-indole is the rational design and synthesis of new analogues with improved biological activity. This involves targeted structural modifications to enhance potency against a specific biological target while increasing selectivity to minimize off-target effects. Structure-Activity Relationship (SAR) studies are crucial in this endeavor. Key synthetic strategies would involve modifying the indole (B1671886) core, the pyrrolidine (B122466) moiety, and the linker between them.

Potential modifications to the indole ring include:

Substitution at the N1 position: Introducing alkyl or aryl groups on the indole nitrogen can significantly impact binding affinity and metabolic stability. For instance, electrophilic substitution at this position has been used to create novel derivatives of related indole compounds. iajps.com

Modification of the C5-bromo substituent: The bromine atom can be replaced with other halogens or functional groups (e.g., cyano, trifluoromethyl) to modulate electronic properties and binding interactions. Bromination of natural compounds is often associated with increased biological activity, and derivatives like 5-bromobrassinin have shown a better pharmacological profile than their non-brominated counterparts. beilstein-archives.org It can also serve as a synthetic handle for cross-coupling reactions to introduce more complex substituents.

Potential modifications to the pyrrolidine ring include:

N-alkylation/acylation: The secondary amine of the pyrrolidine ring is a prime site for introducing a variety of substituents to explore new binding pockets or alter physicochemical properties like solubility and cell permeability.

Stereochemistry: The pyrrolidine ring contains a chiral center. The synthesis and evaluation of individual enantiomers are critical, as different stereoisomers can exhibit vastly different biological profiles, including acting as agonists versus antagonists at the same receptor. nih.govresearchgate.net

A systematic approach to generating next-generation analogues is summarized in the table below.

Modification SiteExample ModificationPotential Impact
Indole N1-PositionAlkylation (e.g., methyl, ethyl), ArylationImprove metabolic stability, alter binding affinity
Indole C5-PositionReplace Bromo with Cl, F, CN, CF3; Suzuki/Heck couplingModulate electronics, enhance potency, introduce new vectors for binding
Pyrrolidine N-HAlkylation, Acylation, SulfonylationImprove pharmacokinetic properties, explore new interactions with target
Pyrrolidine StereocenterSynthesis of pure (R) and (S) enantiomersEnhance selectivity and potency; determine optimal stereochemistry for activity

Exploration of Polypharmacology and Multi-target Ligand Design

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov Consequently, designing single molecules that can modulate multiple targets—a concept known as polypharmacology or multi-target ligand design—is a promising therapeutic strategy. nih.govmdpi.com The indole-pyrrolidine scaffold is well-suited for this approach due to the wide range of biological targets engaged by indole derivatives. researchgate.netmdpi.com

Future research could focus on designing analogues of this compound that act as dual or multi-target inhibitors. For example, by integrating pharmacophores from known inhibitors of different target classes, it may be possible to create a single compound with a rationally designed, synergistic activity profile. One strategy involves designing dual inhibitors targeting enzymes that act synergistically in a disease pathway, such as fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) for pain management. nih.gov For instance, research on 5-chloro-indole-2-carboxylate derivatives has yielded compounds with dual inhibitory effects on the EGFR and BRAFV600E protein kinases, which are crucial targets in cancer therapy. nih.gov This approach could enhance therapeutic efficacy and potentially reduce the likelihood of drug resistance. nih.gov

Integration of Advanced Bio-Computational and Machine Learning Approaches in Drug Discovery

Modern drug discovery heavily relies on computational methods to accelerate the design-synthesis-test cycle. nih.govijpbs.com For the this compound series, these tools can be invaluable.

Molecular Docking and Dynamics: These techniques can be used to predict the binding poses of newly designed analogues within the active site of a target protein. This provides insights into the molecular interactions driving potency and selectivity, thereby guiding the design of more effective compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate the structural features of a series of analogues with their biological activity. These models can then predict the potency of virtual compounds before they are synthesized, helping to prioritize the most promising candidates. nih.gov

Virtual Screening and Machine Learning (ML): Large virtual libraries of indole-pyrrolidine derivatives can be screened computationally against a target of interest. Machine learning algorithms, trained on existing data, can identify novel scaffolds and predict potential drug candidates with greater speed and precision than traditional screening methods. mantellassociates.com An in vitro computationally assisted approach can also help elucidate potential metabolic or biosynthetic pathways. nih.gov

Development as Chemical Probes for Biological Pathway Elucidation

Beyond their therapeutic potential, highly potent and selective analogues of this compound can be developed into chemical probes. These are small-molecule tools used to study the function of a specific protein in biological systems. A well-validated chemical probe must be potent and selective for its target and should demonstrate a clear effect in cellular assays.

The development of a chemical probe from this scaffold would involve:

Optimization: Synthesizing an analogue with high potency (typically nanomolar) and exceptional selectivity against related proteins.

Characterization: Thoroughly profiling the compound's activity in biochemical and cell-based assays to confirm its mechanism of action.

Validation: Using the probe to interrogate a biological pathway, for example, to understand the consequences of inhibiting its target protein in a disease model. The use of the compound as a chiral reagent for biochemical research supports its potential as a tool compound. scbt.com

Potential Applications in the Synthesis of Complex Natural Products and Pharmaceutical Intermediates

The this compound structure is a valuable synthetic intermediate. The indole and pyrrolidine motifs are core components of a vast array of complex alkaloids and natural products with significant biological activity. rsc.orgnih.gov The functional groups on the molecule provide multiple handles for further synthetic transformations.

Cross-Coupling Reactions: The C5-bromo position is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the facile introduction of carbon-carbon and carbon-nitrogen bonds to build more elaborate molecular architectures.

Indole and Pyrrolidine Functionalization: The N-H groups of both the indole and pyrrolidine rings can be readily functionalized, serving as points for cyclization or for linking to other molecular fragments.

Notably, a related compound, (R)-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, is a key intermediate in the synthesis of Eletriptan, a drug used for treating migraines. google.comcphi-online.com This precedent highlights the potential of this compound and its derivatives to serve as crucial building blocks in the synthesis of future pharmaceuticals.

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